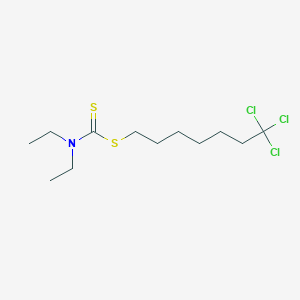
7,7,7-Trichloroheptyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,7-Trichloroheptyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties It is a derivative of carbamodithioic acid and is characterized by the presence of three chlorine atoms on the heptyl chain and a diethylcarbamodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trichloroheptyl diethylcarbamodithioate typically involves the reaction of 7,7,7-trichloroheptanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{7,7,7-Trichloroheptanol} + \text{Diethylcarbamodithioic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as distillation and recrystallization, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,7-Trichloroheptyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms on the heptyl chain can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
7,7,7-Trichloroheptyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 7,7,7-Trichloroheptyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, such as metal ion detection and removal. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate: A related compound used as a chelating agent and in the treatment of heavy metal poisoning.
Silver diethyldithiocarbamate: Known for its use in analytical chemistry for the detection of arsenic.
Carbamodithioic acid, diethyl-, 7,7,7-trichloroheptyl ester: A structurally similar compound with comparable properties.
Uniqueness
7,7,7-Trichloroheptyl diethylcarbamodithioate stands out due to the presence of three chlorine atoms on the heptyl chain, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90831-78-0 |
|---|---|
Molekularformel |
C12H22Cl3NS2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
7,7,7-trichloroheptyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H22Cl3NS2/c1-3-16(4-2)11(17)18-10-8-6-5-7-9-12(13,14)15/h3-10H2,1-2H3 |
InChI-Schlüssel |
JLAKQMIUCAHLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCCCCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
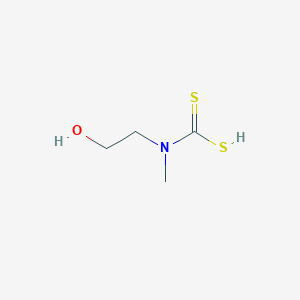
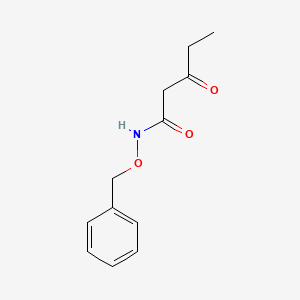
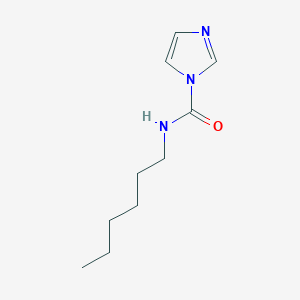

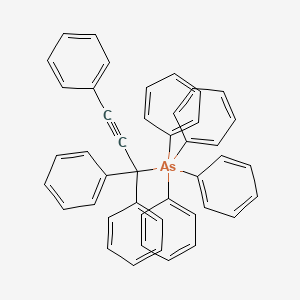
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
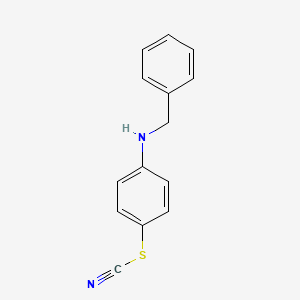
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
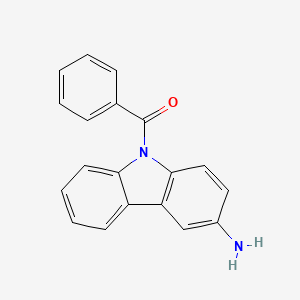
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
